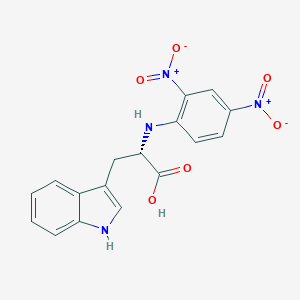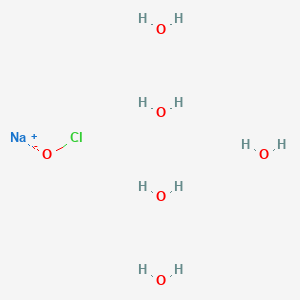![molecular formula C22H28N2O4 B159198 methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate CAS No. 1850-26-6](/img/structure/B159198.png)
methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate, also known as MEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MEPA is a piperidine derivative that has been synthesized through a multistep process and has been found to possess several interesting properties.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to have several biochemical and physiological effects. In vitro studies have shown that methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate inhibits the production of prostaglandins and cytokines, which are involved in the inflammatory response. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is also relatively non-toxic, making it a safe option for use in animal studies. However, methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has some limitations, including its limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate. One area of interest is the development of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate-based drugs for the treatment of pain and inflammation. Another area of interest is the study of the mechanism of action of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of new methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate derivatives may lead to the discovery of compounds with improved properties for use in scientific research.
Métodos De Síntesis
The synthesis of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate involves several steps starting with the reaction of 1-ethylpiperidin-4-one with acetic anhydride to produce 1-acetyl-3-ethylidenepiperidin-4-one. This intermediate is then reacted with 3-(methoxymethyl)-1H-indole-2-carboxylic acid to produce methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate. The synthesis of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been optimized to improve yield and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to have potential applications in various fields of scientific research. One of the most promising applications of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is in the field of medicinal chemistry. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
1850-26-6 |
|---|---|
Nombre del producto |
methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate |
Fórmula molecular |
C22H28N2O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate |
InChI |
InChI=1S/C22H28N2O4/c1-5-15-12-24(14(2)25)11-10-16(15)20(22(26)28-4)21-18(13-27-3)17-8-6-7-9-19(17)23-21/h5-9,16,20,23H,10-13H2,1-4H3/b15-5+ |
Clave InChI |
FJLXIOHHAVIQFT-PJQLUOCWSA-N |
SMILES isomérico |
C/C=C/1\CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C |
SMILES |
CC=C1CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C |
SMILES canónico |
CC=C1CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C |
Sinónimos |
α-(1-Acetyl-3-ethylidene-4-piperidyl)-3-(methoxymethyl)-1H-indole-2-acetic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



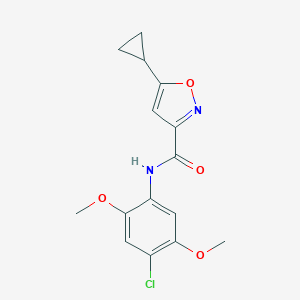
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
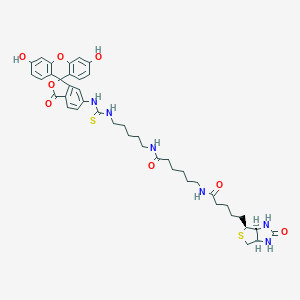

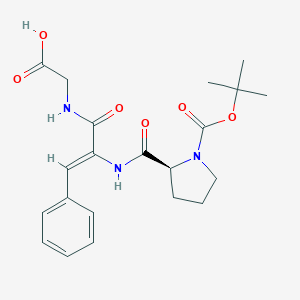
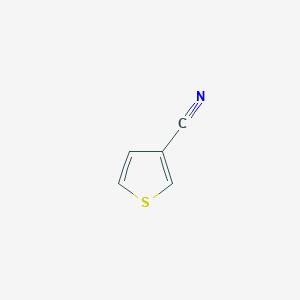

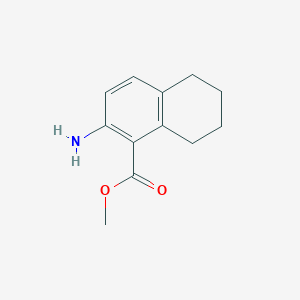

![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
